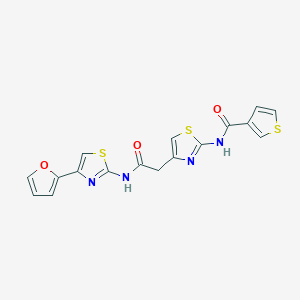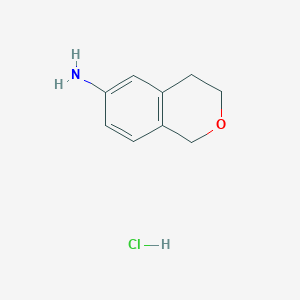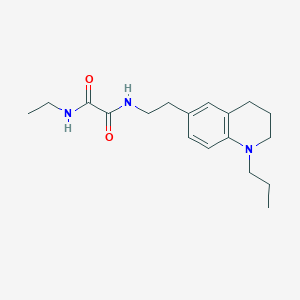
N1-ethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-ethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism and Sleep Modulation :
- The blockade of orexin receptors, which are integral in maintaining wakefulness, can modulate sleep-wake patterns. This is evident in studies involving orexin receptor antagonists, which have shown the capacity to promote sleep by affecting histamine and dopamine release in the brain (Dugovic et al., 2009).
Dopamine Agonist Properties :
- Tetrahydroquinoline derivatives have been studied for their dopamine agonist properties, which are relevant in contexts like renal artery dilation and potential implications in treatments for Parkinson's disease (Jacob et al., 1981).
Antibacterial and Antifungal Properties :
- Quinoline derivatives have been explored for their antimicrobial properties. Such studies have led to the development of compounds with significant antibacterial and antifungal activities, useful in the treatment of various infections (Asolkar et al., 2004).
Anticancer Potential :
- Research on quinoline derivatives has shown promising anticancer properties. These compounds have been evaluated against various cancer cell lines, showing potential as therapeutic agents in cancer treatment (Fang et al., 2016).
Ocular Hypotensive Action :
- Tetrahydroquinoline analogs have been tested for their ocular hypotensive action, offering potential applications in the treatment of conditions like glaucoma (Pamulapati & Schoenwald, 2011).
DNA Gyrase Inhibition and Antimicrobial Activity :
- Studies have shown that certain quinoline derivatives can act as DNA gyrase inhibitors, providing a mechanism for their antimicrobial activity. This is important for developing new antibiotics and treating resistant bacterial strains (Högberg et al., 1984).
Chemistry and Synthesis of Tetrahydroquinolines :
- Tetrahydroquinolines are important in synthetic chemistry for the development of pharmacologically active compounds. Advances in their chemistry and synthesis methods have broad implications in medicinal chemistry (Muthukrishnan et al., 2019).
Eigenschaften
IUPAC Name |
N-ethyl-N'-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-3-11-21-12-5-6-15-13-14(7-8-16(15)21)9-10-20-18(23)17(22)19-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJXDKYPYLGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2645066.png)
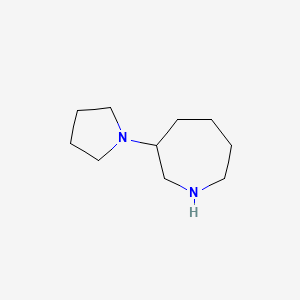
![N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2645068.png)
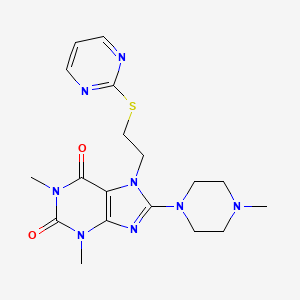
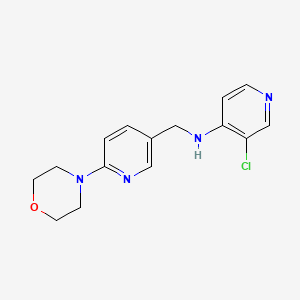
![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B2645073.png)


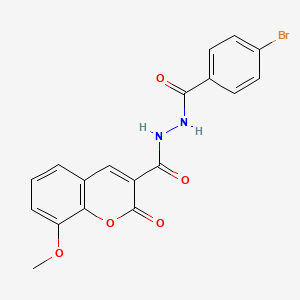
![N-(3,5-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2645079.png)
![8-benzoyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645082.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2645084.png)
